H-Ser(tBu)-OtBu HCl

Catalog No.
S1767696
CAS No.
51537-21-4
M.F
C11H24ClNO3
M. Wt
253.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ser(tBu)-OtBu HCl

CAS Number

51537-21-4

Product Name

H-Ser(tBu)-OtBu HCl

IUPAC Name

tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride

Molecular Formula

C11H24ClNO3

Molecular Weight

253.76 g/mol

InChI

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H

InChI Key

RDWZQVGVBTYCBD-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl

Synonyms

H-Ser(tBu)-OtBuHCl;51537-21-4;O-tert-Butyl-L-serinetert-butylesterhydrochloride;(S)-tert-Butyl2-amino-3-(tert-butoxy)propanoatehydrochloride;O-tert-Butyl-L-serinetert-butylesterHCl;ST51012448;C11H24ClNO3;H-Ser(tBu)-OtBuCl;H-Ser(tBu)-OtBu.HCl;20589_ALDRICH;SCHEMBL318950;20589_FLUKA;CTK7F3304;MolPort-003-927-714;RDWZQVGVBTYCBD-QRPNPIFTSA-N;CH-177;MFCD00034850;AKOS015998700;CS14673;DS-1815;AK-81284;AB0006677;TC-165592;AM20100259;ST24030747

Canonical SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)N.Cl

H-Ser(tBu)-OtBu HCl, also known as O-tert-Butyl-L-serine methyl ester hydrochloride, is an organic compound with the molecular formula C11_{11}H24_{24}ClNO3_3 and a molecular weight of 253.77 g/mol. This compound is characterized by its crystalline solid form, typically white in color, and is soluble in various organic solvents. It is primarily utilized in the field of organic chemistry as a protecting group for serine during peptide synthesis, allowing for selective reactions by preventing unwanted modifications at the hydroxyl group of serine residues .

, making it versatile in synthetic applications:

  • Oxidation: The compound can be oxidized to yield oxo derivatives.
  • Reduction: Reduction processes can convert the ester functional group into an alcohol.
  • Substitution Reactions: The tert-butyl group can be substituted with other functional groups or protecting groups, enhancing its utility in complex synthetic pathways .

These reactions are facilitated by various reagents, including potassium permanganate for oxidation and lithium aluminum hydride for reduction.

As a derivative of serine, H-Ser(tBu)-OtBu HCl exhibits biological relevance, particularly in the synthesis of glycopeptides and lipopeptides. These compounds are significant in studying biological processes such as cell signaling and immune responses. Furthermore, H-Ser(tBu)-OtBu HCl is explored in pharmaceutical development for peptide-based drugs due to its ability to stabilize peptide structures during synthesis .

The synthesis of H-Ser(tBu)-OtBu HCl typically involves the reaction of L-serine methyl ester hydrochloride with tert-butyl chloroformate. The process can be summarized as follows:

  • Dissolve L-serine methyl ester hydrochloride in an appropriate organic solvent.
  • Add tert-butyl chloroformate to the solution.
  • Stir the mixture under controlled temperature and pH conditions to facilitate the reaction.
  • Isolate the product through filtration or crystallization methods .

This method allows for efficient production of the compound while maintaining its integrity for subsequent applications.

H-Ser(tBu)-OtBu HCl finds extensive applications across various fields:

  • Organic Chemistry: Serves as a protecting group in peptide synthesis.
  • Biochemistry: Used in synthesizing glycopeptides and lipopeptides, crucial for understanding biological mechanisms.
  • Pharmaceutical Industry: Aids in developing peptide-based medications.
  • Industrial

Studies on H-Ser(tBu)-OtBu HCl have indicated its compatibility with various reaction conditions, enhancing its stability and effectiveness as a protecting group. Additionally, its interactions with different reagents during chemical transformations have been explored to optimize synthetic pathways and improve yields in peptide synthesis .

H-Ser(tBu)-OtBu HCl can be compared with several similar compounds that also serve as protecting groups or derivatives of serine:

Compound NameCharacteristics
O-tert-Butyl-L-serineLacks the methyl ester group; less versatile in certain synthetic applications.
L-serine methyl ester hydrochlorideMore reactive; lacks tert-butyl protection, making it unsuitable for selective synthesis.
H-Ser(tBu)-OMe HClSimilar structure but features a different ester group affecting reactivity.

H-Ser(tBu)-OtBu HCl stands out due to its dual protection of both hydroxyl and carboxyl groups, which is particularly advantageous in complex peptide synthesis and other specialized chemical processes. This unique property enhances its utility compared to other serine derivatives .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

253.1444713 g/mol

Monoisotopic Mass

253.1444713 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-08-15

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